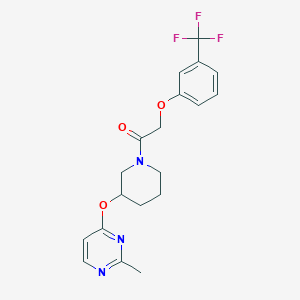

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Description

This compound features a piperidine core substituted at the 3-position with a 2-methylpyrimidin-4-yloxy group and linked via an ethanone bridge to a 3-(trifluoromethyl)phenoxy moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine and piperidine motifs are common in bioactive molecules targeting kinases or GPCRs .

Properties

IUPAC Name |

1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c1-13-23-8-7-17(24-13)28-16-6-3-9-25(11-16)18(26)12-27-15-5-2-4-14(10-15)19(20,21)22/h2,4-5,7-8,10,16H,3,6,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDWGAVUDOUWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone, characterized by its complex structure, has garnered attention for its potential biological activities. This article synthesizes current research findings on its efficacy, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 358.32 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a trifluoromethyl phenoxy group, which contribute to its unique chemical properties and biological interactions.

Biological Activity

1. Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Anticancer Potential

The compound has been investigated for its anticancer effects, particularly against human breast cancer cells. In one study, it demonstrated an IC50 value of 18 μM, indicating moderate efficacy in inhibiting cancer cell proliferation. Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair processes in cancer cells .

3. Enzyme Inhibition

Preliminary findings suggest that this compound may act as an inhibitor of specific enzymes involved in key metabolic pathways. For example, it has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a role in regulating intracellular signaling pathways related to inflammation and cancer progression .

The biological activity of this compound is primarily attributed to its ability to bind selectively to target proteins and enzymes:

- Receptor Binding : The compound may interact with various G-protein coupled receptors (GPCRs), modulating their activity and influencing downstream signaling pathways .

- Enzyme Modulation : It can inhibit enzymes such as PARP and PDEs, leading to alterations in cellular processes like apoptosis and inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study published in Molecules demonstrated that the compound significantly inhibited PARP activity in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that treatment with this compound resulted in a significant reduction in bacterial load in infected cell cultures, supporting its use as a novel antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.32 g/mol |

| IC50 (Breast Cancer Cells) | 18 μM |

| Mechanism | PARP inhibition |

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the Piperidine Ring : Cyclization reactions starting from suitable precursors.

- Attachment of the Pyrimidine Moiety : Nucleophilic substitution reactions to introduce the pyrimidine group.

- Incorporation of the Trifluoromethylphenyl Group : Cross-coupling reactions such as Suzuki or Stille coupling.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also demonstrate efficacy against various pathogens.

- Anticancer Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines by modulating enzyme activity or receptor interactions .

Enzyme Inhibition Studies

Studies have focused on the interaction mechanisms of this compound with various enzymes. It has been shown to potentially inhibit enzymes involved in critical biological pathways, which could lead to therapeutic applications in treating diseases like cancer or infections .

Neuroscience Research

The compound's ability to interact with neurotransmitter receptors suggests potential applications in neuropharmacology. It may modulate neurotransmission, offering insights into treatments for neurological disorders .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Antimicrobial Activity | The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. | Potential use in developing new antibiotics. |

| Enzyme Interaction Studies | Demonstrated inhibition of specific kinases involved in cancer progression. | Targeted cancer therapy development. |

| Neuropharmacological Assessment | Interacted with serotonin receptors, showing promise in mood disorder treatments. | Development of new antidepressants or anxiolytics. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone (): Structural Differences: The pyrimidine ring has 2,6-dimethyl substituents instead of 2-methyl, and the piperidine oxygen is at the 4-position rather than 3. Functional Impact: Increased steric bulk from the 6-methyl group may hinder binding to flat enzymatic pockets compared to the target compound .

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-(trifluoromethyl)phenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone (): Structural Differences: Replaces the ethanone linker with an ethylamino group and introduces a 3-chloro-4-fluorophenyl group.

2-(4-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (): Structural Differences: Uses a piperazine ring (instead of piperidine) and lacks the pyrimidine moiety. Functional Impact: Piperazine’s basic nitrogen may improve solubility but reduce CNS penetration due to increased polarity .

Table 1: Comparative Properties of Selected Analogues

Pharmacological and Physicochemical Considerations

- Trifluoromethyl Group: Present in all compared compounds, this group enhances membrane permeability and resistance to oxidative metabolism. However, its meta-position on the phenoxy ring in the target compound may optimize steric and electronic interactions compared to para-substituted analogues .

- Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may favor blood-brain barrier penetration, making the target compound more suitable for CNS targets .

- Pyrimidine Modifications : The 2-methylpyrimidine in the target compound likely balances electronic effects (e.g., hydrogen bonding) without excessive bulk, unlike 2,6-dimethyl derivatives .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis involves multi-step reactions:

Formation of the pyrimidine-piperidine intermediate : Nucleophilic substitution between 2-methylpyrimidin-4-ol and a piperidinyl electrophile (e.g., 3-bromopiperidine) under basic conditions (K₂CO₃/DMF, 60–80°C).

Coupling with the trifluoromethylphenoxy moiety : React the intermediate with 2-(3-(trifluoromethyl)phenoxy)acetic acid derivatives using coupling agents (EDCI/HOBt) or via ketone formation.

Optimization strategies :

- Use polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity.

- Monitor reaction progress via TLC and intermediate purity via ¹H NMR .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic methods are effective for characterizing structural integrity and purity?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for the piperidine ring (δ 1.5–3.5 ppm), pyrimidine protons (δ 8.0–9.0 ppm), and trifluoromethylphenoxy group (δ 7.3–7.8 ppm). 2D NMR (COSY, HSQC) resolves conformational ambiguities .

- 19F NMR : Confirms the electronic environment of the -CF₃ group (δ -60 to -65 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁F₃N₃O₃: 408.1532) .

- HPLC : Quantifies purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the pyrimidine-oxy-piperidine moiety?

Methodological Answer:

- DFT Calculations : Model charge distribution to identify nucleophilic sites (e.g., pyrimidine oxygen) and electrophilic centers (e.g., carbonyl carbon). Frontier molecular orbital analysis (HOMO-LUMO gap) predicts susceptibility to oxidation or nucleophilic substitution .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate docking poses with MD simulations (GROMACS) to assess binding stability .

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to evaluate solvent polarity’s impact on reaction kinetics .

Q. How can researchers resolve contradictions in biological activity data for structurally analogous compounds?

Methodological Answer:

- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human kinases) and substrate concentrations. Validate IC₅₀ values via dose-response curves .

- Orthogonal Validation : Combine enzymatic assays with surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., apoptosis via flow cytometry) .

- Purity Analysis : Eliminate discrepancies caused by impurities using HPLC-MS and elemental analysis .

Q. What experimental designs are optimal for evaluating metabolic stability and membrane permeability?

Methodological Answer:

- Metabolic Stability : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion over time via LC-MS/MS. Calculate half-life (t₁/₂) using nonlinear regression .

- Caco-2 Permeability : Measure apparent permeability (Papp) across monolayers. A Papp >1 ×10⁻⁶ cm/s indicates high oral bioavailability. Include controls (e.g., propranolol for high permeability) .

- Solubility Profiling : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .

Q. What strategies mitigate synthetic challenges in achieving stereochemical purity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) for enantiomer separation .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during key steps like piperidine ring formation .

- X-ray Crystallography : Confirm absolute configuration of intermediates (if crystals form) .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The -CF₃ group stabilizes adjacent phenoxy oxygen via inductive effects, reducing its nucleophilicity. This is confirmed by Hammett σₚ values (σₚ = 0.54 for -CF₃) .

- Metabolic Resistance : Fluorine’s electronegativity minimizes oxidative metabolism, enhancing in vivo stability (evidenced by HLM assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.